molecular formula C14H10N2O2S2 B3827641 2-[(4-nitrobenzyl)thio]-1,3-benzothiazole

2-[(4-nitrobenzyl)thio]-1,3-benzothiazole

Cat. No.: B3827641
M. Wt: 302.4 g/mol
InChI Key: LLIQPZZJZQYJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Nitrobenzyl)thio]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a nitrobenzyl group attached to the thioether linkage on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-nitrobenzyl)thio]-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile to achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Nitrobenzyl)thio]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

    Reduction: 2-[(4-Aminobenzyl)thio]-1,3-benzothiazole.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

    Coupling: Biaryl derivatives with extended conjugation.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential antimicrobial and anticancer properties, although detailed studies are still ongoing.

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)thio]-1,3-benzothiazole largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thioether linkage can form covalent bonds with thiol groups in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison:

  • 2-[(4-Nitrobenzyl)thio]-1H-benzimidazole: Similar in structure but contains a benzimidazole ring instead of a benzothiazole ring. This difference can affect its electronic properties and biological activity.
  • 2-(Benzylthio)-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole: Contains an additional thiadiazole ring, which can introduce different reactivity and potential applications in materials science.

Uniqueness: 2-[(4-Nitrobenzyl)thio]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c17-16(18)11-7-5-10(6-8-11)9-19-14-15-12-3-1-2-4-13(12)20-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIQPZZJZQYJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-nitrobenzyl)thio]-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[(4-nitrobenzyl)thio]-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-[(4-nitrobenzyl)thio]-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(4-nitrobenzyl)thio]-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-[(4-nitrobenzyl)thio]-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-[(4-nitrobenzyl)thio]-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.